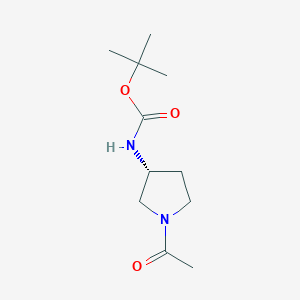
(R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, also known as R-t-Boc-1-Ac-pyrrolidine-3-carboxylate, is a synthetic derivative of pyrrolidine, a five-membered heterocyclic amine. It is a versatile compound that is used in a variety of scientific and industrial applications, and is known for its stability and low toxicity. R-t-Boc-1-Ac-pyrrolidine-3-carboxylate is used in the synthesis of peptides and other organic molecules, and is also used as a reagent in the synthesis of pharmaceuticals, polymers additives, and other materials.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
A study explored the synthesis and characterization of various Ru complexes for water oxidation, demonstrating the broad applicability of carbamate derivatives in catalysis and material science. The research highlighted how modifications in ligand structures, including those similar to (R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, could influence the electronic and redox properties of metal complexes, thus affecting their catalytic efficiency in oxygen evolution reactions (Zong & Thummel, 2005).
Organic Process Development
The process development for the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, related to (R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, was described, emphasizing the scalability of cyclopropanation reactions. This work underlines the importance of carbamate intermediates in the pharmaceutical industry, showcasing their role in the manufacture of inhibitors targeting lymphocyte function-associated antigen 1 (Li et al., 2012).
Crystallography and Molecular Structure
Research on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate provided insights into hydrogen bonding interactions and the molecular orientation of carbamate derivatives. The study detailed the crystalline structure, emphasizing the significance of carbamate and amide orientation in influencing molecular dipoles and stacking behavior, which is crucial for designing materials with specific electronic properties (Baillargeon, Lussier, & Dory, 2014).
Antimicrobial Research
Another study focused on the synthesis and biological activity of VRC3375, a peptide deformylase inhibitor, demonstrating how carbamate derivatives can be integral to developing new antibacterial agents. This research highlighted the structure-activity relationship of carbamate analogues, revealing their potential to combat bacterial resistance with minimal toxicity (Jain et al., 2003).
Crystal Structure Analysis
The synthesis and crystal structure analysis of tert-butyl N-acetylcarbamate, akin to (R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, was investigated, showcasing the use of green chemistry principles. The study provided a comprehensive view of the molecule's dimer formation and intermolecular hydrogen bonding, contributing to the understanding of solid-state chemistry and the design of molecular assemblies (Dawa El Mestehdi et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-acetylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)
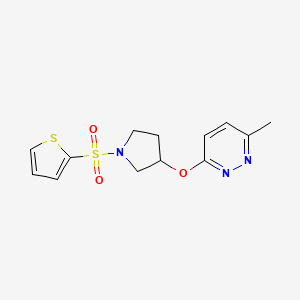
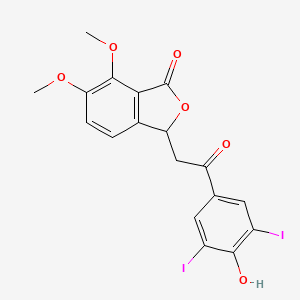
![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)
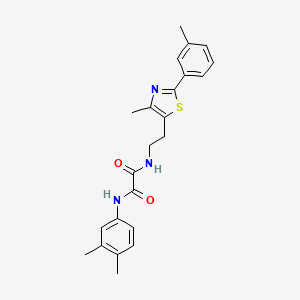
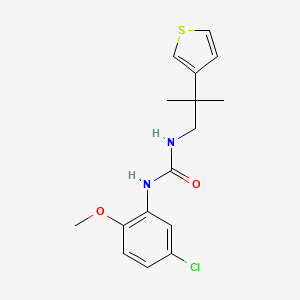
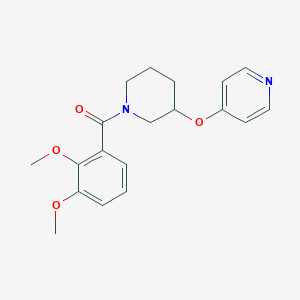
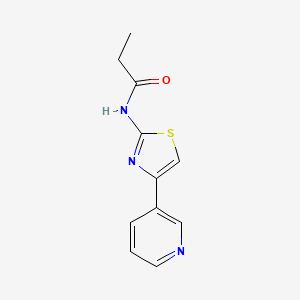
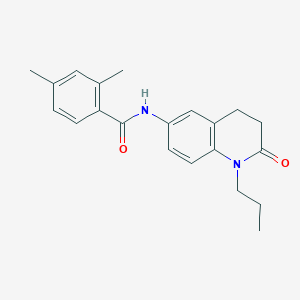
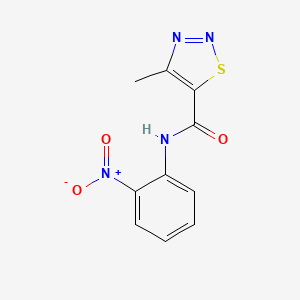
![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)
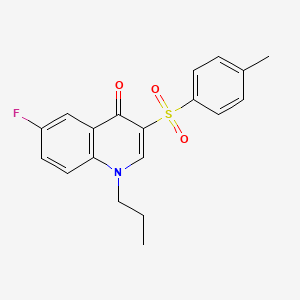
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)